N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide
Description
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a benzothiazole-based sulfonamide derivative featuring a thiophene-2-carboxamide moiety. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their broad pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The compound’s structure combines a sulfamoyl group at the 6-position of the benzothiazole ring with an isobutyl substituent, likely enhancing solubility and target binding compared to simpler analogs. Its thiophene-2-carboxamide group contributes to planar aromatic stacking interactions, a common feature in bioactive molecules .
Properties
IUPAC Name |
N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S3/c1-10(2)9-17-25(21,22)11-5-6-12-14(8-11)24-16(18-12)19-15(20)13-4-3-7-23-13/h3-8,10,17H,9H2,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSKVLLLCIEGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of substituted 2-amino benzothiazoles, which are then coupled with N-phenyl anthranilic acid . The intermediate compounds are further treated with specific reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Recent studies have highlighted the potential of thiophene derivatives, including N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide, as effective antimicrobial agents. The compound has demonstrated efficacy against various bacterial strains, including multidrug-resistant pathogens. For instance, a comparative analysis showed that derivatives exhibited minimum inhibitory concentration (MIC) values that were lower than those of conventional antibiotics like linezolid, indicating a promising future for these compounds in treating resistant infections.
2. Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies on human cancer cell lines have shown that it can significantly reduce cell viability at concentrations above 10 µM. This effect is particularly notable against breast cancer cell lines, where the compound's mechanism of action appears to involve apoptosis induction . Molecular docking studies further elucidate its binding interactions with key cancer-related receptors, reinforcing its potential as a therapeutic agent .
Material Science Applications
1. Conductive Polymers
Thiophene derivatives are increasingly recognized in material science for their role in developing conductive polymers. The unique electronic properties of thiophene allow for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance conductivity and stability under operational conditions .
Data Tables
The following table summarizes the biological activities and properties associated with this compound:
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on various thiazole derivatives, including this compound, demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to have an MIC value significantly lower than traditional treatments, suggesting its potential as a new therapeutic agent against resistant strains.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a comparative study involving several sulfonamide derivatives, this compound exhibited remarkable cytotoxic effects on MCF7 cells. The study employed the Sulforhodamine B assay to quantify cell viability and revealed that concentrations above 10 µM led to a marked decrease in viable cells, indicating strong anticancer potential .
Mechanism of Action
The mechanism of action of N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response . The compound’s structure allows it to bind to these enzymes, blocking their activity and reducing inflammation. Molecular docking studies have shown that the compound fits well into the active sites of these enzymes, further supporting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs are compared below:
*Estimated based on structural similarity to ; exact value requires experimental validation.
Physical and Chemical Properties
- Melting Point : Analogous sulfonamide-carboxamide hybrids (e.g., ) exhibit melting points near 180–182°C, suggesting the target compound may have similar thermal stability.
- Solubility : The sulfamoyl group enhances aqueous solubility compared to methoxy or aryl-substituted analogs , critical for in vivo efficacy.
Patent and Pharmacological Landscape
- However, specific data on its efficacy remain undisclosed.
- Thioacetamide-quinazolinones (e.g., ) with sulfamoyl groups demonstrate antifungal activity, suggesting the target’s sulfamoyl-thiophene architecture may confer similar properties.
Biological Activity
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships.
- Molecular Formula : C17H18N4O3S2
- Molecular Weight : 390.48 g/mol
- CAS Number : 692746-11-5
- IUPAC Name : N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential as an anticancer and antimicrobial agent.
Cytotoxicity
Research indicates that derivatives of benzothiazole, including this compound, exhibit strong cytotoxic activities against various human tumor cell lines. One study demonstrated that related compounds induced reactive oxygen species (ROS) overproduction, leading to apoptosis in cancer cells. Specifically, the compound showed notable cytotoxicity against:
- Human leukemia cell lines (K-562 and CCRF-CEM)
- Solid tumor lines (HT-29, HeLa)
The cytotoxicity is attributed to the inhibition of tumor-associated NADH oxidase (tNOX), which is essential for maintaining redox balance in cancer cells .
The proposed mechanism involves:
- Inhibition of tNOX Activity : The compound inhibits tNOX under reducing conditions, leading to decreased cellular respiration and increased ROS levels.
- Induction of Apoptosis : Elevated ROS levels trigger apoptotic pathways in cancer cells.
- Structure Activity Relationship (SAR) : Variations in substituents on the benzothiazole ring significantly influence biological activity. Compounds with specific functional groups demonstrate enhanced cytotoxicity and selectivity for cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing against Escherichia coli and Staphylococcus aureus revealed significant antibacterial effects, suggesting its potential as a therapeutic agent in treating bacterial infections .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives, including this compound:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide?
- Methodological Answer : Multi-step synthesis typically involves coupling a benzo[d]thiazole sulfonamide precursor with thiophene-2-carboxamide derivatives. Key steps include:
- Sulfonylation : Reacting 6-aminobenzo[d]thiazole with isobutylsulfonyl chloride under basic conditions (e.g., pyridine or DMAP) .
- Amide Coupling : Using carbodiimide reagents (EDC/HOBt or DCC) to conjugate the sulfonamide intermediate with thiophene-2-carboxylic acid .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: acetonitrile or DCM/ether) .
- Critical Parameters : Reaction temperature (reflux vs. RT), stoichiometry of coupling agents, and inert atmosphere (N₂/Ar) to prevent oxidation of thiophene .
Q. How is the structural integrity of this compound validated?
- Analytical Techniques :
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C–S bond: ~1.74 Å in benzo[d]thiazole; dihedral angles between thiophene and benzothiazole rings: <15°) .
- NMR Spectroscopy : Key signals include δ 7.8–8.2 ppm (aromatic protons), δ 3.1–3.3 ppm (isobutyl CH₂), and δ 1.0 ppm (isobutyl CH₃) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 434.1) .
Q. What preliminary biological assays are recommended for evaluating its activity?
- In Vitro Screening :
- Anticancer : MTT assay against HeLa, MCF-7, and A549 cell lines (IC₅₀ < 10 µM suggests potency) .
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Dose-Response : Use logarithmic concentration gradients (1 nM–100 µM) and triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
- Approach :
- Substituent Variation : Replace isobutylsulfamoyl with cyclopentylsulfamoyl () or methylsulfonyl ( ) to assess hydrophobicity/electron effects.
- Bioisosteric Replacement : Substitute thiophene-2-carboxamide with isoxazole-5-carboxamide () to modulate π-stacking interactions .
- Data Analysis : Compare IC₅₀ values across analogs using ANOVA; correlate logP values (calculated via ChemDraw) with membrane permeability .
Q. What strategies resolve contradictions in reported biological activities?
- Case Study : If one study reports anticancer activity (IC₅₀ = 2 µM) but another shows inactivity:
- Assay Conditions : Verify cell line authenticity (STR profiling), serum concentration (e.g., 10% FBS vs. serum-free), and incubation time (48–72 hr) .
- Metabolic Stability : Test compound stability in liver microsomes; inactive analogs may undergo rapid CYP450-mediated degradation .
Q. How can computational methods predict its mechanism of action?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase PDB: 1M17). Key residues: Lys721 (H-bond with sulfamoyl oxygen) and Thr830 (hydrophobic contact with isobutyl) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study tautomerism (e.g., sulfamoyl NH proton transfer to benzothiazole nitrogen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
